

# Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (Rac)-Cemsidomide |           |
| Cat. No.:            | B10829267         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations, including those resistant to existing immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

### **Mechanism of Action**

Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key steps in its mechanism of action are:

### Foundational & Exploratory





- High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.
- Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.
- Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.
- Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
  - Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant Bcells induces cell cycle arrest and apoptosis.
  - Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation, proliferation, and enhanced anti-tumor immune responses. This includes increased production of cytokines like IL-2, IFNy, and TNFα, and enhanced antibody-dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).

The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.







Click to download full resolution via product page

Caption: Cemsidomide Mechanism of Action.



# Preclinical Data Biochemical and Cellular Activity

Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like pomalidomide.

| Parameter                                                   | Cemsidomide<br>(CFT7455)                         | Pomalidomide      | Reference |
|-------------------------------------------------------------|--------------------------------------------------|-------------------|-----------|
| CRBN Binding Affinity (Kd)                                  | 0.9 nM                                           | ~1600-fold weaker |           |
| Cellular CRBN<br>Binding (IC50)                             | 0.4 nM                                           | -                 |           |
| IKZF1 Degradation                                           | >75% degradation<br>within 1.5 hr (at 0.3<br>nM) | -                 |           |
| Cell Viability (GI50,<br>NCI-H929 cells)                    | 0.05 nM                                          | -                 | -         |
| Cell Viability (IC50,<br>NCI-H929 cells)                    | 0.071 nM                                         | -                 | -         |
| Cell Viability (IC50,<br>IMiD-resistant NCI-<br>H929 cells) | 2.3 nM                                           | -                 | -         |

## In Vivo Efficacy in Xenograft Models

Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of multiple myeloma and non-Hodgkin's lymphoma.



| Model                                               | Treatment                                               | Outcome                                                               | Reference |
|-----------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| H929 MM Xenograft                                   | 0.1 mg/kg/day                                           | Partial or complete tumor regression                                  |           |
| RPMI-8226 MM<br>Xenograft (IMiD-<br>insensitive)    | 0.1 mg/kg/day                                           | Deep and durable<br>IKZF3 degradation;<br>tumor regression            |           |
| RPMI-8226 MM Xenograft (Pomalidomide- unresponsive) | Switch from pomalidomide to Cemsidomide (0.1 mg/kg/day) | Tumor regression in 100% of animals                                   |           |
| KiJK ALCL Xenograft                                 | 100 μg/kg/day                                           | Durable tumor regression                                              |           |
| DL-40 ALCL<br>Xenograft                             | ≥ 10 µg/kg                                              | Tumor regression                                                      |           |
| TMD8 DLBCL Xenograft (Pomalidomide- insensitive)    | 100 μg/kg                                               | Tumor regression                                                      |           |
| Raji and OCI-Ly10<br>CNS Xenografts                 | 100 μg/kg/day                                           | Significant increase in survival probability compared to pomalidomide |           |

## **Clinical Data**

Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726) for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.

# Multiple Myeloma (in combination with Dexamethasone)



| Parameter                      | All Dose<br>Levels | 75 μg QD    | 100 μg QD   | Reference |
|--------------------------------|--------------------|-------------|-------------|-----------|
| Overall Response Rate (ORR)    | 22% - 34%          | 40%         | 50%         |           |
| Clinical Benefit<br>Rate (CBR) | 38% - 40%          | -           | -           |           |
| Median Duration of Response    | 9.3 months         | Not Reached | Not Reached | _         |

- Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.
- Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was observed in a patient at the 100 μg dose level who had progressed on two prior T-cell engager therapies.

Non-Hodgkin's Lymphoma (Monotherapy)

| Parameter                                    | All Subtypes | Peripheral T-Cell<br>Lymphoma (PTCL) | Reference |
|----------------------------------------------|--------------|--------------------------------------|-----------|
| Overall Response<br>Rate (ORR)               | 25%          | 29% - 44%                            |           |
| Complete Metabolic<br>Response (CMR)<br>Rate | -            | 19% - 25%                            | -         |

 Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell lymphomas, who had received a median of 3 prior lines of therapy.

## **Safety and Tolerability**

Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatmentemergent adverse events (TEAEs) are on-target hematologic toxicities.



| Adverse Event<br>(Grade ≥3) | Multiple Myeloma<br>(with<br>Dexamethasone) | Non-Hodgkin's<br>Lymphoma<br>(Monotherapy) | Reference |
|-----------------------------|---------------------------------------------|--------------------------------------------|-----------|
| Neutropenia                 | 34%                                         | 50%                                        |           |
| Anemia                      | 28%                                         | 10%                                        | -         |
| Thrombocytopenia            | 13%                                         | -                                          | -         |
| Lymphopenia                 | 16%                                         | -                                          | -         |
| Infections                  | 19%                                         | -                                          | -         |
| Febrile Neutropenia         | 4% (Grade 3), 1%<br>(Grade 4)               | 10%                                        | -         |

- Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4 neutropenia.
- Discontinuations due to treatment-related adverse events have been low.

# Experimental Protocols Cereblon Binding Assays

- Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.
- Protocol Outline:
  - Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled thalidomide analog.
  - Serial dilutions of Cemsidomide are added.
  - The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by Cemsidomide.
  - Binding affinity (Kd) is calculated from the dose-response curve.

### Foundational & Exploratory





 Principle: A proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).

#### Protocol Outline:

- HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).
- Cells are treated with varying concentrations of Cemsidomide.
- The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide is displacing the fluorescent tracer from CRBN.
- The IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the experimental workflow for the NanoBRET™ assay.





Click to download full resolution via product page

Caption: NanoBRET™ Assay Workflow.

# IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)

 Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.



#### Protocol Outline:

- NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.
- Cells are treated with Cemsidomide for various time points and at different concentrations.
- Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.
- Luminescence is measured, which is proportional to the amount of remaining HiBiTtagged IKZF1.
- The percentage of degradation is calculated relative to vehicle-treated control cells.

### **Cell Viability Assay (CellTiter-Glo®)**

- Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
- · Protocol Outline:
  - NHL or MM cell lines are seeded in multi-well plates.
  - Cells are treated with a dilution series of Cemsidomide or a comparator compound for a specified period (e.g., 96 hours).
  - A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
  - Luminescence is measured using a plate reader.
  - The GI50 or IC50 values are calculated from the dose-response curves.

### In Vivo Xenograft Studies

- Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.
- Protocol Outline:



- Immunocompromised mice are subcutaneously or systemically implanted with human MM or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).
- Once tumors are established, mice are randomized into treatment and vehicle control groups.
- Cemsidomide is administered orally at various doses and schedules.
- Tumor volume is measured regularly.
- At the end of the study, or at specified time points, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3 degradation).

### **Clinical Trial Protocol (NCT04756726)**

- Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
- Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion cohorts.
- Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of care therapies.
- Interventions:
  - Cemsidomide monotherapy for NHL.
  - Cemsidomide in combination with dexamethasone for MM.
- Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days off schedule being investigated in later cohorts.
- Primary Objectives: To characterize the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).



 Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.

### Conclusion

Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a well-defined mechanism of action. Preclinical data have demonstrated its superior activity over existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2 trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both as a single agent and in combination regimens, for these hematologic malignancies. Further clinical development is underway to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. c4therapeutics.com [c4therapeutics.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- To cite this document: BenchChem. [Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829267#cemsidomide-cft7455-as-an-ikzf1-3-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com